3-Sialyl-N-acetyllactosamine
Overview
Description
3-Sialyl-N-acetyllactosamine is a glycan component of O-glycopeptides . It is found in the free form in human biofluids, including urine and milk, where it prevents adhesion of bacteria to urinary epithelium and inhibits enteric pathogens . It is also a low molecular weight acceptor molecule precursor of the nonreducing terminal tetrasaccharide Sda blood group structure .
Synthesis Analysis
The synthesis of 3-Sialyl-N-acetyllactosamine involves enzymatic glycosylations, which obviate the steps of protection and deprotection of the constituent monosaccharides required in a chemical synthesis . Sialyl transferases with CMP-Neu5Ac as an activated donor are used for the construction of α2-3 or α2-6 linkages to terminal galactose or N-acetylgalactosamine units . Trans-sialidases may transfer sialic acid from a sialyl glycoside to a suitable acceptor and specifically construct a Siaα2-3Gal p linkage .Molecular Structure Analysis
The molecular formula of 3-Sialyl-N-acetyllactosamine is C25H42N2O19 . Its average mass is 674.603 Da and its monoisotopic mass is 674.238159 Da .Physical And Chemical Properties Analysis
3-Sialyl-N-acetyllactosamine is a solid substance . It is stored at a temperature of -20°C .Scientific Research Applications
Large-Scale Synthesis for Pharmaceutical Evaluations : A study by Kretzschmar and Stahl (1998) in "Tetrahedron" discusses the large-scale synthesis of sialyl-LewisX, LewisX, and N-acetyllactosamine, highlighting their potential as potent selectin antagonists in pharmaceutical applications (Kretzschmar & Stahl, 1998).
Cancer Vaccine Development : Yule et al. (1995) in "Tetrahedron Letters" presented a method for synthesizing cancer-associated antigens using N-acetylgalactosamine, which aids in the development of cancer vaccines (Yule et al., 1995).
Regioselective Transglycosylation : Vetere and Paoletti (1996) achieved the complete synthesis of 3′-sialyl-N-acetyllactosamine with high regioselectivity, bypassing the need for glycosyltransferases and NDP sugars. This study was published in "FEBS Letters" (Vetere & Paoletti, 1996).
Enzymatic Synthesis for Selectin Ligands : Räbinä et al. (1997) in "Carbohydrate research" synthesized site-specifically alpha 1-3-fucosylated polylactosamines, useful for determining biosynthesis pathways leading to polyfucosylated selectin ligands (Räbinä et al., 1997).
Ultrahigh-Frequency-Acoustofluidics Technology : Gong et al. (2020) in "Catalysts" utilized Ultrahigh-Frequency-Acoustofluidics (UHFA) technology for synthesizing biotin-tagged 6′/3′-sialyl-N-acetylglucosamine. This method has potential use in influenza virus strain identification (Gong et al., 2020).
Synthesis Using Transformed Yeast Cells : Herrmann et al. (1995) in "Bioorganic & Medicinal Chemistry Letters" discussed using transformed yeast cells expressing β-1,4-galactosyltransferase for synthesizing N-acetyllactosamine, which is core to the anti-inflammatory agent Sialyl-LewisX (Herrmann et al., 1995).
Safety And Hazards
Future Directions
The development of efficient strategies to synthesize biotin-tagged 6′/3′-Sialyl-N-acetyllactosamine has become necessary . Ultrahigh-frequency-acoustofluidics (UHFA), which can provide a powerful source for efficient microfluidic mixing, solid-phase oligosaccharide synthesis and one-pot multienzyme (OPME) system, are being used to develop new strategies for oligosaccharide synthesis .
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNVSYPDCXFGLB-KROWHOKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583978 | |
Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Sialyl-N-acetyllactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Sialyl-N-acetyllactosamine | |
CAS RN |
102490-37-9, 81693-22-3 | |
Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Sialyl-N-acetyllactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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